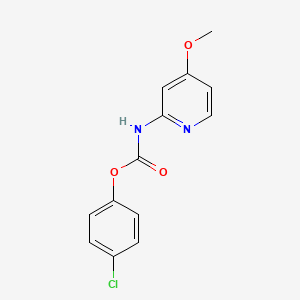

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Description

BenchChem offers high-quality 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl) N-(4-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-11-6-7-15-12(8-11)16-13(17)19-10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNGJRGUTAQUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)NC(=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate in organic solvents

The following technical guide details the solubility profile and characterization strategy for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate .

Executive Summary

In the development of small molecule kinase inhibitors and urea-based therapeutics, 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate serves as a critical "activated" intermediate. Its primary function is to act as a stable, crystalline electrophile that reacts with amines to form unsymmetrical ureas (e.g., in the synthesis of Sorafenib analogs).

Understanding the solubility profile of this intermediate is not merely a matter of dissolution; it is a control parameter for reaction kinetics, purification yield, and hydrolytic stability . This guide provides a comprehensive solubility profile, highlights critical solvent-solute interactions (specifically alcoholysis risks), and outlines a self-validating protocol for thermodynamic solubility determination.

Physicochemical Analysis & Structure-Property Relationships (SPR)

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture.

Structural Moiety Analysis

-

4-Methoxypyridin-2-yl moiety: Introduces basicity (pyridine nitrogen) and moderate polarity. The methoxy group adds slight lipophilicity but primarily acts as an electron donor, modulating the nucleophilicity of the pyridine ring.

-

Carbamate Linker (-NH-CO-O-): The core structural weakness. While it provides the necessary reactivity, it is susceptible to nucleophilic attack. It presents hydrogen bond donor (NH) and acceptor (C=O) sites.

-

4-Chlorophenyl moiety: A lipophilic "leaving group." The chlorine atom increases

(lipophilicity) and crystal lattice energy, often resulting in a compound that is sparingly soluble in non-polar solvents despite its aromaticity.

Predicted Polarity & Lattice Energy

The molecule exhibits "Push-Pull" electronic character. The high lattice energy driven by

Representative Solubility Profile

The following data represents the expected thermodynamic solubility ranges for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate at 25°C. These values are derived from structural analogs (e.g., phenyl N-(pyridin-2-yl)carbamate derivatives) and standard process chemistry benchmarks.

Table 1: Solubility Landscape in Organic Solvents

| Solvent Class | Representative Solvent | Solubility Range (mg/mL) | Suitability for Process |

| Polar Aprotic | DMSO | > 150 | Excellent. Primary solvent for stock solutions and reaction media. |

| Polar Aprotic | DMF / NMP | > 120 | High. Alternative to DMSO; easier to strip in workup (DMF). |

| Chlorinated | Dichloromethane (DCM) | 20 – 50 | Moderate. Good for extraction, but limited by volatility and environmental concerns. |

| Esters | Ethyl Acetate | 10 – 30 | Moderate. Ideal for crystallization/precipitation (anti-solvent addition). |

| Ethers | THF | 30 – 60 | Good. Common reaction solvent; ensure peroxide-free. |

| Alcohols | Methanol / Ethanol | Variable (< 10) | CRITICAL RISK. See Section 4. Avoid due to trans-carbamoylation. |

| Non-Polar | n-Heptane / Hexanes | < 1 | Poor. Excellent anti-solvent for precipitation. |

| Aqueous | Water (pH 7) | < 0.01 | Insoluble. Compound precipitates immediately upon water addition. |

Note: Solubility is temperature-dependent.[1] Heating in EtOAc or THF can significantly increase solubility, facilitating recrystallization upon cooling.

Critical Risk: The Alcoholysis Trap

A common error in handling phenyl carbamates is attempting to dissolve them in protic solvents (Methanol, Ethanol) for analysis or reaction.

Mechanism of Failure: Although the compound may appear to dissolve, the solvent acts as a nucleophile. The alkoxide (or alcohol at high temp) attacks the carbonyl carbon, displacing the 4-chlorophenol leaving group. This converts your active intermediate into an inert methyl/ethyl carbamate impurity.

Recommendation:

-

Strictly avoid MeOH/EtOH as dissolution solvents.

-

HPLC Diluent: Use Acetonitrile/Water or DMSO/Water. Do not use Methanol in the mobile phase if the autosampler is uncooled or if run times are long.

Diagram 1: Reaction vs. Degradation Pathways

Caption: Competitive pathways: The desired urea formation vs. the irreversible degradation via alcoholysis in protic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data for this specific lot of material (polymorphs can affect solubility), follow this Thermodynamic Shake-Flask Protocol .

Reagents & Equipment

-

Compound: >50 mg of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate.

-

Solvents: HPLC Grade DMSO, THF, EtOAc, DCM.

-

Agitation: Thermomixer or orbital shaker capable of 25°C ± 1°C.

-

Filtration: 0.22 µm PTFE syringe filters (Nylon filters may bind carbamates).

-

Analysis: HPLC-UV (254 nm).

Step-by-Step Methodology

-

Supersaturation:

-

Weigh approx. 10 mg of solid into a 1.5 mL HPLC vial.

-

Add 100 µL of the target solvent.

-

Visual Check: If fully dissolved, add more solid until a suspension (undissolved solid) persists.

-

-

Equilibration:

-

Cap the vial and agitate at 25°C for 24 hours .

-

Why 24h? This ensures the breakdown of any metastable amorphous phases and equilibrium with the stable crystal lattice.

-

-

Phase Separation:

-

Centrifuge the vials at 10,000 rpm for 5 minutes.

-

Draw the supernatant and filter through a 0.22 µm PTFE filter .

-

Crucial: Discard the first 10% of the filtrate to account for filter adsorption.

-

-

Quantification (HPLC):

-

Dilute the filtrate 100-fold or 1000-fold with Acetonitrile (NOT Methanol).

-

Inject onto HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.

-

Diagram 2: Solubility Profiling Workflow

Caption: Standard Operating Procedure (SOP) for determining thermodynamic solubility, ensuring equilibrium conditions.

References

-

Alsenz, J., & Kansy, M. (2007).[2] High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres. Chemical Research in Toxicology.

Sources

Methodological & Application

Synthesis protocol for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Technical Application Note: Scalable Synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Part 1: Introduction & Scope

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a highly valuable "activated carbamate" intermediate. In drug discovery, particularly for kinase inhibitors and GPCR modulators (e.g., GPR119 agonists), this species serves as a stable, crystalline equivalent of the unstable 4-methoxypyridin-2-yl isocyanate .

While isocyanates are often generated in situ via Curtius rearrangement or phosgenation, they are prone to moisture sensitivity and dimerization. The 4-chlorophenyl carbamate moiety acts as a "masked isocyanate." Upon reaction with a secondary amine, the 4-chlorophenolate is displaced, yielding a urea with high regioselectivity and yield. The electron-withdrawing chlorine atom on the phenol makes it a superior leaving group compared to the unsubstituted phenyl carbamate, enhancing reactivity in subsequent coupling steps without compromising stability during storage.

This guide details a robust, scalable protocol for synthesizing this carbamate from 4-methoxypyridin-2-amine and 4-chlorophenyl chloroformate .

Part 2: Reaction Logic & Mechanism

The synthesis relies on a nucleophilic acyl substitution. The exocyclic amine of the 2-aminopyridine attacks the carbonyl carbon of the chloroformate.

Key Challenges & Solutions:

-

Regioselectivity: 2-Aminopyridines are ambident nucleophiles (ring nitrogen vs. exocyclic nitrogen).

-

Solution: Use of a non-nucleophilic base (e.g., Pyridine or 2,6-Lutidine) in a non-polar solvent (DCM) favors the thermodynamic exocyclic carbamate product.

-

-

Bis-acylation: The product carbamate still possesses an acidic proton and can react with a second equivalent of chloroformate.

-

Solution: Strict stoichiometry (1:1) and temperature control (0 °C) prevent over-acylation.

-

-

Stability: The product is hydrolytically stable but can decompose in strong base.

-

Solution: Acidic or neutral workup conditions.

-

Visualized Pathway (Graphviz)

Caption: Mechanistic pathway for the formation of the target carbamate via nucleophilic acyl substitution.

Part 3: Materials & Safety

Safety Warning: 4-Chlorophenyl chloroformate is corrosive and toxic (lachrymator). It releases HCl upon contact with moisture. All operations must be performed in a fume hood.

| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |

| 4-Methoxypyridin-2-amine | 70258-83-8 | 124.14 | 1.0 | Substrate |

| 4-Chlorophenyl chloroformate | 7693-45-0 | 191.01 | 1.05 | Reagent |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 1.2 | Base |

| Dichloromethane (DCM) | 75-09-2 | - | - | Solvent |

Part 4: Experimental Protocol

Step 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the RBF with 4-methoxypyridin-2-amine (5.0 g, 40.3 mmol, 1.0 equiv). Add anhydrous DCM (100 mL, 0.4 M concentration). Stir until fully dissolved.

-

Base Addition: Add Pyridine (3.9 mL, 48.4 mmol, 1.2 equiv) via syringe.

-

Cooling: Submerge the flask in an ice/water bath and cool to 0–5 °C.

Step 2: Acylation

-

Reagent Preparation: Dissolve 4-chlorophenyl chloroformate (8.08 g, 42.3 mmol, 1.05 equiv) in DCM (20 mL) in the addition funnel.

-

Note: Diluting the chloroformate prevents localized hotspots and bis-acylation.

-

-

Addition: Dropwise add the chloroformate solution to the amine mixture over 30 minutes. Maintain internal temperature < 10 °C.

-

Observation: A white precipitate (pyridinium hydrochloride) may begin to form.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Target Rf: ~0.6 (Product is less polar than the starting amine).

-

LC-MS: Look for [M+H]+ = 279.05.

-

Step 3: Workup & Purification[2]

-

Quench: Pour the reaction mixture into a separatory funnel containing 0.5 M HCl (100 mL).

-

Rational: The acid wash removes the pyridine base and any unreacted amine. The carbamate product is stable to dilute acid for short durations.

-

-

Extraction: Shake vigorously and separate the organic (DCM) layer.

-

Wash: Wash the organic layer with:

-

Water (100 mL)

-

Saturated aqueous NaHCO₃ (100 mL) (Removes any hydrolyzed 4-chlorophenol)

-

Brine (100 mL)

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to ~20% of the original volume.

-

Crystallization (Self-Validating Step):

-

Add Hexanes or Heptane slowly to the concentrated DCM solution while stirring.

-

A white solid should precipitate.

-

Cool to 0 °C for 1 hour to maximize yield.

-

Filter the solid and wash with cold Hexanes.

-

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Process Workflow (Graphviz)

Caption: Purification workflow ensuring removal of starting materials and byproducts.

Part 5: Analytical Characterization

Expected Yield: 85–95% (White to off-white solid).

1. 1H NMR (400 MHz, DMSO-d6):

-

δ 10.8 ppm (s, 1H): Carbamate NH (Broad singlet, diagnostic).

-

δ 8.15 ppm (d, 1H): Pyridine C6-H (Doublet, typical of 2-substituted pyridines).

-

δ 7.50 ppm (d, 2H): Chlorophenyl aromatic protons.

-

δ 7.25 ppm (d, 2H): Chlorophenyl aromatic protons.

-

δ 7.10 ppm (s, 1H): Pyridine C3-H.

-

δ 6.70 ppm (dd, 1H): Pyridine C5-H.

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

2. LC-MS:

-

Ionization: ESI Positive.

-

Parent Ion: m/z 279.05 [M+H]+ (Calculated for C13H11ClN2O3: 278.05).

-

Pattern: Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of chloroformate | Ensure all glassware is oven-dried and solvents are anhydrous. |

| Bis-acylation | Excess reagent or high temp | Maintain < 5 °C during addition; strictly limit chloroformate to 1.05 equiv. |

| Oily Product | Impurities preventing crystallization | Triturate the oil with diethyl ether/pentane to induce solidification. |

| Red Color | Oxidation of amine | Perform reaction under inert atmosphere (N₂/Ar). |

References

- Title: Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

-

Activation of 2-Aminopyridines

- Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions (Discusses activation of 4-methoxypyridine derivatives with chloroform

- Source: N

-

URL:[Link]

-

Carbamate Stability and Reactivity

- Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv

- Source: N

-

URL:[Link]

-

Parallel Synthesis of Ureas via Carbamates

Sources

Catalyst requirements for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate coupling

Part 1: Strategic Overview & Chemical Context

This application note details the precision synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate , a critical activated intermediate used in the synthesis of unsymmetrical urea kinase inhibitors (e.g., analogs of Sorafenib).

While isocyanates are the traditional precursors for ureas, they are often unstable, toxic, and difficult to handle on scale. The "Activated Carbamate" route offers a robust alternative. By reacting 2-amino-4-methoxypyridine with 4-chlorophenyl chloroformate , we generate a stable, crystalline carbamate that acts as a "masked isocyanate." This intermediate can subsequently be reacted with a second amine to form the target urea cleanly.

The Core Challenge: The reaction involves coupling an electron-deficient aminopyridine with a highly reactive chloroformate. The primary difficulty is Regioselectivity . The pyridine ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N-exo), leading to the formation of unstable N-acylpyridinium salts or bis-acylated byproducts rather than the desired carbamate.

Catalyst/Base Selection Strategy: Success depends entirely on the choice of the Base/Catalyst System . This guide presents three field-proven protocols ranging from standard bench-scale methods to scalable industrial processes.

Part 2: Catalyst & Base Requirements

The term "catalyst" in this context refers to the species facilitating the nucleophilic attack and scavenging the HCl byproduct.

The Standard System: Pyridine (Stoichiometric + Solvent)

-

Role: Pyridine acts as both the solvent, the acid scavenger (Base), and a nucleophilic catalyst.

-

Mechanism: Pyridine attacks the chloroformate to form a highly reactive N-acylpyridinium intermediate, which then transfers the acyl group to the aminopyridine.

-

Pros: Homogeneous, rapid, standard for medicinal chemistry.

-

Cons: Pyridine is difficult to remove completely; risk of bis-acylation if temperature is uncontrolled.

The "Hyper-Active" System: DMAP (Catalytic) / TEA (Stoichiometric)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–5 mol%).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Role: DMAP is ~10^4 times more nucleophilic than pyridine. It rapidly activates the chloroformate.

-

Critical Warning: For this specific substrate (aminopyridine), DMAP can be too reactive, promoting attack at the ring nitrogen or formation of symmetrical ureas. Use only if the Standard System fails.

The Industrial "Green" System: Schotten-Baumann (Biphasic)

-

Base: Inorganic Carbonate (Na₂CO₃ or NaHCO₃).

-

Solvent: EtOAc/Water or DCM/Water.

-

Role: The inorganic base stays in the aqueous phase, scavenging HCl as it forms.

-

Pros: No organic base impurities; highly scalable; excellent for controlling regioselectivity (suppresses N-ring acylation via solvation effects).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of the base/catalyst in directing the reaction toward the stable carbamate.

Caption: Pathway analysis showing the competition between exocyclic amine attack (desired) and endocyclic ring nitrogen attack (undesired). Proper base selection favors the thermodynamic rearrangement to the target carbamate.

Part 4: Experimental Protocols

Protocol A: The "Bankston" Modified Biphasic Method (Recommended for Scale)

Based on principles from Org. Process Res. Dev. for Sorafenib intermediates.[1][2][3][4]

Reagents:

-

2-Amino-4-methoxypyridine (1.0 equiv)

-

4-Chlorophenyl chloroformate (1.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (1.1 equiv)

-

Solvent: Ethyl Acetate (EtOAc) / Water (1:1 ratio)[5]

Procedure:

-

Preparation: Dissolve 2-amino-4-methoxypyridine in EtOAc (10 mL/g).

-

Base Solution: Dissolve Na₂CO₃ in water (10 mL/g) and add to the organic layer.

-

Cooling: Cool the biphasic mixture to 0–5 °C under vigorous stirring.

-

Addition: Add 4-chlorophenyl chloroformate dropwise over 30 minutes. Crucial: Maintain temp < 10 °C to prevent hydrolysis of the chloroformate.

-

Reaction: Allow to warm to 20 °C and stir for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1) or HPLC. The starting amine should be consumed.

-

Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x).

-

Isolation: Dry over MgSO₄ and concentrate. The product often crystallizes directly from EtOAc/Heptane.

Why this works: The biphasic system protects the product from base-catalyzed hydrolysis and suppresses the formation of the pyridinium salt side-product.

Protocol B: The Anhydrous Pyridine Method (Recommended for Small Scale/High Purity)

Reagents:

-

2-Amino-4-methoxypyridine (1.0 equiv)

-

4-Chlorophenyl chloroformate (1.1 equiv)

-

Pyridine (anhydrous) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve the aminopyridine and Pyridine in dry DCM under Nitrogen.

-

Cooling: Cool to -10 °C (Ice/Salt bath). Low temperature is critical to favor N-exo attack.

-

Addition: Add 4-chlorophenyl chloroformate (dissolved in minimal DCM) dropwise.

-

Observation: A white precipitate (Pyridine·HCl) will form immediately.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temp for 2 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Purification: Extract with DCM. Wash with 0.1 M HCl (to remove excess pyridine—do not use strong acid or the carbamate may hydrolyze), then water.

-

Recrystallization: Recrystallize from Ethanol or Toluene if necessary.

Part 5: Quality Control & Troubleshooting

Data Summary Table: Process Parameters

| Parameter | Standard Limit | Critical Failure Mode |

| Temperature | < 10 °C during addition | > 25 °C leads to bis-acylation and isocyanate dimers. |

| Stoichiometry | 1.05 equiv Chloroformate | Excess (>1.2 eq) forms the N,N-bis(carbamate). |

| Water Content | Anhydrous (Protocol B) | Moisture hydrolyzes chloroformate to 4-chlorophenol (detectable by smell). |

| Reaction Time | 2–4 Hours | Extended stirring (>12h) with pyridine can cause product degradation. |

Validation Markers (Self-Validating System):

-

1H NMR (DMSO-d6):

-

Look for the Carbamate N-H singlet around 10.5–11.0 ppm .

-

Diagnostic Shift: The pyridine ring protons (H3, H5, H6) will shift downfield compared to the starting amine due to the electron-withdrawing carbonyl group.

-

Impurity Check: If you see a peak at ~9.5 ppm (broad), it may be residual 4-chlorophenol.

-

-

HPLC:

-

Target Purity: >98% (a/a).

-

Main Impurity: Symmetrical urea (from hydrolysis of chloroformate -> aniline -> reaction with carbamate).

-

References

-

Bankston, D. et al. (2002).[3][6] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[6]

- Key Reference: Establishes the "water-assisted" biphasic protocol for phenyl carbam

-

Padiya, K. J. et al. (2012). "Unprecedented 'One-Pot' Synthesis of Ureas, Carbamates and Thiocarbamates from Carbonylimidazolide." Organic Letters, 14(11), 2814–2817.

- Context: Discusses alternative activation str

-

BenchChem Technical Guides. (2025). "The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol and Related Intermediates."

- Context: General handling of chlorophenyl-pyridine intermedi

-

Organic Chemistry Portal. "Synthesis of Carbamates."

- Context: General mechanistic overview of chloroform

Sources

- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 2. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tarjomefa.com [tarjomefa.com]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]

Application Notes and Protocols for the In Vitro Evaluation of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. In the absence of a predefined biological target, a logical, tiered approach to assay preparation and execution is presented, designed for researchers and drug development professionals. This guide begins with an assessment of general cytotoxicity, followed by exploratory assays into plausible mechanisms of action, including kinase inhibition and direct target engagement. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental choices, ensuring robust and reproducible data generation.

Introduction: Unveiling the Potential of a Novel Carbamate

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a synthetic compound featuring a carbamate linker, a 4-chlorophenyl group, and a 4-methoxypyridine moiety. While the specific biological activities of this compound are yet to be fully elucidated, its structural components suggest several avenues for investigation. The carbamate functional group is present in numerous therapeutic agents and is known to act as an inhibitor of enzymes such as acetylcholinesterase.[1][2] The presence of the 4-chlorophenyl and pyridinyl rings, common pharmacophores in medicinal chemistry, suggests potential interactions with a range of biological targets, including kinases and G-protein coupled receptors.[3][4]

Given the nascent stage of research on this compound, a systematic in vitro evaluation is paramount. This application note outlines a strategic workflow for the initial assessment of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, commencing with a foundational cytotoxicity screen to establish a therapeutic window. Subsequently, we delve into more specific functional assays to probe for kinase inhibitory activity and to confirm target engagement within a cellular context. This structured approach ensures a thorough preliminary investigation, paving the way for more focused downstream studies.

Safety and Handling Precautions

As a carbamate-containing compound, 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate should be handled with appropriate safety measures. Carbamates as a class can exhibit varying degrees of toxicity, including potential skin and eye irritation.[5][6] Therefore, adherence to standard laboratory safety protocols is essential.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

-

Body Protection: A laboratory coat.

Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation.[6]

-

Avoid generating dust when weighing or transferring the solid compound.[5]

-

Prepare solutions by slowly adding the solid to the solvent to prevent splashing.[5]

-

Keep containers of the compound tightly sealed when not in use.[7]

Disposal:

-

All waste, including contaminated PPE and unused compound, should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5]

Experimental Workflow Overview

The proposed workflow for the initial in vitro characterization of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a three-tiered approach designed to efficiently gather foundational data on the compound's biological activity.

Caption: A tiered workflow for the initial in vitro characterization of a novel compound.

Tier 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

A. Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This initial screen is crucial for determining the concentration range at which 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate exhibits cytotoxic effects, thereby establishing a therapeutic window for subsequent, more specific assays.

B. Materials

| Reagent/Equipment | Supplier/Specifications |

| 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate | Synthesized or procured |

| Human Cancer Cell Line (e.g., HeLa, A549) | ATCC or equivalent |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco or equivalent |

| Fetal Bovine Serum (FBS) | Gibco or equivalent |

| Penicillin-Streptomycin | Gibco or equivalent |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich or equivalent |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent |

| 96-well flat-bottom plates | Corning or equivalent |

| Microplate reader | Capable of measuring absorbance at 570 nm |

C. Detailed Protocol

-

Cell Seeding:

-

Culture a selected human cancer cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

-

Incubate the plate for 4 hours at 37°C.[11]

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9][11]

-

D. Data Analysis

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Tier 2: In Vitro Kinase Assay

A. Principle and Rationale

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive drug targets.[12] Given that many small molecule inhibitors contain aromatic and heterocyclic moieties similar to those in 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, screening for kinase inhibitory activity is a logical next step. This protocol describes a general radiometric kinase assay, a sensitive and widely used method for measuring kinase activity.[12][13]

B. Materials

| Reagent/Equipment | Supplier/Specifications |

| Purified recombinant kinase of interest | Commercially available |

| Specific peptide or protein substrate | Commercially available |

| [γ-³²P]ATP | PerkinElmer or equivalent |

| Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT) | Prepare in-house |

| ATP solution | Sigma-Aldrich or equivalent |

| Phosphocellulose paper | Whatman or equivalent |

| Scintillation counter | Beckman Coulter or equivalent |

C. Detailed Protocol

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified kinase.

-

Add varying concentrations of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate (or vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction for 30 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.

-

D. Data Analysis

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

Tier 3: Target Engagement Assay

A. Principle and Rationale

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery.[14][15][16] Target engagement assays provide this crucial information, bridging the gap between biochemical potency and cellular activity.[14] The NanoBRET™ Target Engagement assay is a sensitive and quantitative method for measuring compound binding to a target protein in live cells.[17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[17][18] Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of intracellular affinity.[18]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

B. Materials

| Reagent/Equipment | Supplier/Specifications |

| Cells expressing the target-NanoLuc® fusion protein | Promega or custom-generated |

| NanoBRET™ Tracer specific for the target | Promega |

| NanoBRET™ Nano-Glo® Substrate | Promega |

| Opti-MEM® I Reduced Serum Medium | Gibco or equivalent |

| White, opaque 96-well plates | Corning or equivalent |

| Luminometer with BRET-compatible filters | Promega GloMax® or equivalent |

C. Detailed Protocol

-

Cell Preparation:

-

Culture cells expressing the target-NanoLuc® fusion protein in the appropriate medium.

-

Harvest and resuspend the cells in Opti-MEM®.

-

Dispense the cell suspension into a white, opaque 96-well plate.

-

-

Compound and Tracer Addition:

-

Add varying concentrations of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate to the wells.

-

Add the specific NanoBRET™ tracer at a predetermined optimal concentration.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound and tracer equilibration.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (tracer) emission.

-

D. Data Analysis

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the log of the compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. By systematically assessing cytotoxicity, exploring potential kinase inhibitory activity, and confirming intracellular target engagement, researchers can efficiently gather the foundational data necessary to guide further drug development efforts. This tiered approach ensures a logical and resource-effective progression from broad phenotypic screening to more specific mechanistic studies, ultimately accelerating the journey from a novel compound to a potential therapeutic candidate.

References

- Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Abcam. (n.d.). MTT assay protocol.

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.

- Bio-protocol. (2022, September 1). In vitro kinase assay.

- Protocols.io. (2024, May 31). In vitro kinase assay.

- BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.

- BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.

- Promega Corporation. (2016, June). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.

- Revvity. (n.d.). In Vitro Kinase Assays.

- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.

- BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.

- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

- National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery.

- National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.

- Safety Data Sheet. (2024, August 23). Carbamate Pesticides Standard (1X1 mL).

- Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management.

- ResearchGate. (2025, August 6). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event.

- National Center for Biotechnology Information. (2025, November 6). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors.

- National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.

- BenchChem. (2025). A Comparative Guide to the Potential Cross-Reactivity of (4-Chlorophenyl)-pyridin-2-yldiazene in Biological Assays.

- PubMed. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model.

- PubMed. (n.d.). 4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies.

- PubMed. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.

- National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.

- National Center for Biotechnology Information. (n.d.). Evaluating structure-based activity in a high-throughput assay for steroid biosynthesis.

- Oncotarget. (2016, July 12). Molecules that target nucleophosmin for cancer treatment: an update.

- Defense Technical Information Center. (2021, October 1). Identifying Novel Therapeutic Targets and Combination Strategies for Patients with BPDCN.

- Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide.

- MeSH Trace. (n.d.). View MeSH Trace.

- ChemRxiv. (2025, May 20). A precise comparison of molecular target prediction methods.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. clyte.tech [clyte.tech]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. revvity.com [revvity.com]

- 14. selvita.com [selvita.com]

- 15. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Welcome to the technical support center for the synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yield and product purity. The information herein is based on established principles of carbamate chemistry and extensive experience in synthetic route optimization.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. The synthesis typically involves the reaction of 2-amino-4-methoxypyridine with 4-chlorophenyl chloroformate in the presence of a base.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue that can often be traced back to several key factors:

-

Reagent Quality and Handling:

-

2-Amino-4-methoxypyridine: This starting material can degrade over time, especially if not stored properly. It should be a yellow or yellow-white solid.[1] Significant discoloration may indicate degradation. It is soluble in various organic solvents but has poor water solubility.[1] Ensure it is dry before use.

-

4-Chlorophenyl chloroformate: This reagent is highly sensitive to moisture and can hydrolyze to 4-chlorophenol and HCl, which will not participate in the desired reaction. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.

-

Solvent: The presence of water in the reaction solvent is a primary cause of low yield, as it will react with the chloroformate.[2] Use anhydrous solvents and consider drying them over molecular sieves prior to use.

-

-

Reaction Conditions:

-

Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2] If the base is weak, impure, or used in insufficient quantity, the reaction may stall.

-

Low Temperature: While the reaction is often performed at or below room temperature to control exothermicity and side reactions, a temperature that is too low can significantly slow down the reaction rate.[1]

-

Troubleshooting Steps:

-

Verify Reagent Quality:

-

Check the appearance and, if possible, the purity of your 2-amino-4-methoxypyridine by melting point or TLC. The melting point should be around 120-121°C.[1]

-

Use freshly opened or properly stored 4-chlorophenyl chloroformate.

-

Ensure your solvent is anhydrous.

-

-

Optimize Reaction Conditions:

-

Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure you are using at least a stoichiometric equivalent, and often a slight excess (1.1-1.2 equivalents) is beneficial.

-

Temperature Control: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be considered, but be mindful of potential side reactions.

-

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Side reactions are a common challenge in carbamate synthesis. The primary byproducts in this reaction are typically:

-

Bis-carbamate Formation: The desired product still has a potentially reactive pyridine nitrogen. While less likely under standard conditions, over-reaction can occur.

-

Urea Formation: If the 4-chlorophenyl chloroformate is partially hydrolyzed to phosgene (or a phosgene equivalent), this can react with two molecules of the amine to form a urea byproduct.

-

Hydrolysis Products: As mentioned, hydrolysis of the chloroformate to 4-chlorophenol is a major competing reaction.

Minimization Strategies:

-

Control Stoichiometry: Use a slight excess of the 2-amino-4-methoxypyridine (e.g., 1.05 equivalents) relative to the 4-chlorophenyl chloroformate to ensure the complete consumption of the more reactive chloroformate.

-

Slow Addition of Chloroformate: Add the 4-chlorophenyl chloroformate dropwise to the solution of the amine and base at a low temperature (0°C). This maintains a low concentration of the chloroformate at any given time, favoring the desired 1:1 reaction and minimizing side reactions.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

Question 3: I am having difficulty purifying the final product. What is an effective purification strategy?

Answer:

Purification can be challenging due to the similar polarities of the product and some byproducts. A multi-step approach is often necessary:

-

Aqueous Workup:

-

After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate the product, which may help in separating it from non-basic impurities.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Crystallization:

-

The crude product can often be purified by recrystallization.[3] Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).

-

-

Column Chromatography:

-

If crystallization does not yield a pure product, silica gel column chromatography is the next step.

-

Use a solvent system with a gradient of increasing polarity. A common mobile phase for carbamates is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the fractions by TLC.

-

II. Frequently Asked Questions (FAQs)

-

What is the optimal solvent for this reaction?

-

Anhydrous polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they are good at dissolving the starting materials and are unreactive towards the chloroformate.

-

-

Which base should I use?

-

Tertiary amines like triethylamine (TEA) or pyridine are commonly used. They are non-nucleophilic and act as effective acid scavengers.

-

-

How can I monitor the reaction progress?

-

Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots under UV light. The product should have a different Rf value than the starting amine.

-

-

What is the expected yield for this synthesis?

-

With optimized conditions, yields for similar carbamate syntheses can range from moderate to high (60-90%). However, the specific yield will depend on the purity of the reagents, the reaction scale, and the effectiveness of the purification.

-

III. Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for carbamate synthesis.[4] Optimization may be required for specific experimental setups.

Materials:

-

2-Amino-4-methoxypyridine

-

4-Chlorophenyl chloroformate

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-4-methoxypyridine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Cool the flask to 0°C in an ice bath.

-

-

Addition of Chloroformate:

-

In a separate, dry dropping funnel, dissolve 4-chlorophenyl chloroformate (1.05 eq) in anhydrous dichloromethane.

-

Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

IV. Data Presentation

Table 1: Recommended Reagent Ratios and Conditions

| Reagent/Parameter | Recommendation | Rationale |

| 2-Amino-4-methoxypyridine | 1.0 eq | Limiting reagent |

| 4-Chlorophenyl chloroformate | 1.05 eq | Slight excess to ensure complete reaction of the amine |

| Base (e.g., Triethylamine) | 1.1 - 1.2 eq | To neutralize HCl and drive the reaction to completion |

| Solvent | Anhydrous DCM or THF | Good solubility and non-reactive |

| Temperature | 0°C to Room Temperature | To control exothermicity and minimize side reactions |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor by TLC |

V. Visualizations

Reaction Mechanism

Caption: General reaction mechanism for carbamate synthesis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

Sources

- 1. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]

- 2. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

Technical Support Center: Removal of 4-Chlorophenol from Carbamate Synthesis

Current Status: Operational | Topic ID: 4CP-REM-001

Assigned Specialist: Senior Application Scientist

Executive Summary

In the synthesis of carbamates using bis(4-chlorophenyl) carbonate or 4-chlorophenyl chloroformate , the release of 4-chlorophenol (4-CP) is stoichiometric and inevitable. Unlike simple solvent impurities, 4-CP possesses specific physicochemical properties (

This guide addresses the complete removal of 4-CP to meet pharmaceutical purity standards (ICH M7).

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Primary Strategy: Exploiting Acidity (

The Core Problem

Many researchers attempt to remove phenolic byproducts using saturated sodium bicarbonate (

Protocol: The "High pH" Wash

To ensure >99.9% removal, you must adjust the aqueous phase to pH > 11.5 (2 units above the

Step-by-Step Workflow:

-

Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc). Note: Avoid EtOAc if your product is sensitive to hydrolysis at high pH.

-

Primary Wash: Wash the organic layer with 1.0 M NaOH (3x).

-

Polishing: Wash with Brine (Sat. NaCl) to break emulsions.

-

Drying: Dry over

and concentrate.

FAQ: LLE Issues

Q: I used 1M NaOH, but 4-CP is still visible by TLC/HPLC. Why? A: Check for "Oiling Out." If your reaction scale is large, the sodium 4-chlorophenoxide salt may exceed its solubility in the aqueous phase and form a third "oil" layer between the aqueous and organic phases.

Fix: Increase the volume of the aqueous NaOH wash to ensure the phenoxide salt remains fully dissolved.

Q: My carbamate is base-sensitive. Can I use this method? A: No. If your product hydrolyzes at pH 12, switch to Module 3 (Solid Phase Scavenging) .

Visualization: LLE Decision Logic

Figure 1: Decision logic for selecting the correct extraction methodology based on product stability.

Module 2: Chromatographic Purification

Secondary Strategy: Polarity & Hydrogen Bonding

The Core Problem

4-Chlorophenol often "streaks" on silica gel or co-elutes with carbamates of medium polarity due to hydrogen bonding.

Troubleshooting Guide

| Issue | Root Cause | Technical Solution |

| Co-elution | 4-CP H-bonds with the carbamate NH group. | Change Stationary Phase: Switch from Silica to C18 Reverse Phase . 4-CP elutes early in water/MeOH gradients. |

| Streaking | Acidic protons interact with silanols. | Acidify Eluent: Add 0.1% Acetic Acid to the mobile phase to suppress ionization and sharpen the peak. |

| Invisible on TLC | 4-CP UV absorption is weak compared to aromatics. | Stain Selection: Use FeCl3 stain (turns phenols violet/blue) or KMnO4 (oxidation). Do not rely solely on UV 254nm. |

Module 3: Solid-Phase Scavenging

Strategy: Chemoselective Capture (Best for High-Throughput or Sensitive Compounds)

For base-sensitive carbamates, use a polymer-supported scavenger . Since 4-CP is a weak acid, you need a basic scavenger.

Recommended Scavengers

-

Polymer-Supported Carbonate (PS-CO3):

-

Trisamine Resin:

Protocol: Batch Mode Scavenging

-

Calculation: Add 3.0 equivalents of PS-CO3 resin relative to the theoretical amount of 4-CP.

-

Solvent: Dissolve crude mixture in DCM or THF.

-

Agitation: Shake gently (do not stir with magnetic bar to avoid grinding resin) for 2–4 hours .

-

Filtration: Filter through a fritted funnel. The 4-CP remains bound to the solid resin.

-

Wash: Rinse resin with solvent to recover entrained product.

Visualization: Scavenging Workflow

Figure 2: Workflow for solid-phase scavenging of phenolic byproducts.

Module 4: Regulatory & Safety (ICH M7)

Context: 4-Chlorophenol is a structural alert for potential mutagenicity (halogenated phenol).

-

ICH M7 Guideline: If the carbamate is a drug substance, 4-CP must be controlled to levels below the Threshold of Toxicological Concern (TTC) or a calculated Permitted Daily Exposure (PDE) [1].

-

Limit of Quantitation (LOQ): Ensure your analytical method (HPLC-UV) has an LOQ sufficient to detect ppm-level traces.

-

Safety: 4-CP is toxic by ingestion and skin contact.[3] It penetrates nitrile gloves slowly; double-gloving is recommended during the initial extraction phase [2].

References

-

International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2023).[4][5] [Link]

-

PubChem. 4-Chlorophenol Compound Summary (CID 4684). National Library of Medicine. [Link]

-

University of Rochester, Dept. of Chemistry. The Workup: How to Run a Reaction. (Accessed 2024). [Link]

Sources

Minimizing side reactions when using 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Executive Summary & Reagent Profile

Reagent: 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Function: A stable, crystalline "masked" isocyanate used to synthesize unsymmetrical ureas, particularly N-(4-methoxypyridin-2-yl)-N'-substituted ureas. Primary Advantage: Avoids the handling of volatile, toxic, and unstable pyridyl isocyanates. The 4-chlorophenyl group serves as an activated leaving group (more reactive than unsubstituted phenyl carbamates) due to the electron-withdrawing chlorine atom.

The Core Challenge: While this reagent is stable, its reactivity relies on the in situ generation of a transient isocyanate species. The presence of trace moisture or incorrect stoichiometry leads to the dominant side reaction: Homodimerization (formation of the symmetrical bis-pyridyl urea).

Mechanism of Action (The "Why" Behind the Protocol)

To troubleshoot effectively, you must understand that this is not a simple displacement reaction. It proceeds via an Elimination-Addition mechanism (E1cB-like).[1]

-

Deprotonation: Base removes the acidic proton from the carbamate nitrogen.

-

Elimination: 4-Chlorophenoxide is expelled, generating the reactive intermediate: 4-methoxypyridin-2-yl isocyanate .

-

Addition: The target amine attacks the isocyanate to form the urea.[2]

Critical Insight: If water attacks the isocyanate intermediate (Hydrolysis), it regenerates the starting 2-amino-4-methoxypyridine. This amine then competes with your target amine for the remaining isocyanate, creating the symmetrical urea impurity.

Figure 1: Reaction landscape showing the competition between Product formation (Path A) and the destructive Hydrolysis/Dimerization cycle (Path B/C).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Formation of Symmetrical Urea (The "Dimer")

Symptoms: LCMS shows a peak with Mass = [2 × Pyridyl Mass + 26], insoluble precipitate forms early.

| Root Cause | Mechanism | Corrective Action |

| Wet Solvent | Water hydrolyzes the isocyanate to amine, which reacts with remaining isocyanate. | Mandatory: Use anhydrous THF, DCM, or DMF. Store solvents over molecular sieves. |

| Incorrect Order of Addition | Adding base to the carbamate before the target amine is present builds up isocyanate concentration without a trap. | Protocol: Dissolve the Carbamate and Target Amine together first. Add Base (DIPEA) last and slowly. |

| Nucleophile Mismatch | Target amine is too weak (unreactive); isocyanate waits and eventually finds moisture. | Heat: Increase temp to 50–60°C to accelerate the desired amine attack. Catalyst: Add DMAP (5-10 mol%) if the target amine is an aniline or sterically hindered. |

Issue 2: Incomplete Conversion (Starting Material Remains)

Symptoms: Reaction stalls at 50-60% conversion after 24h.

| Root Cause | Mechanism | Corrective Action |

| Insufficient Base | The 4-chlorophenyl group requires base assistance to leave efficiently. | Ensure >1.2 equivalents of non-nucleophilic base (DIPEA or TEA). Inorganic bases (K2CO3) are often too insoluble in organic solvents. |

| Reversibility | The reaction reaches equilibrium. | Temperature: Heat to 50°C. The formation of urea is thermodynamically favored, but kinetic barriers may exist. |

| Solvent Effect | Solvent stabilizes the carbamate via H-bonding. | Switch from THF to a more polar aprotic solvent like DMSO or DMF , which can enhance the rate of aminolysis. |

Issue 3: Difficulty Removing 4-Chlorophenol

Symptoms: Oily product, persistent aromatic impurities in NMR.

-

Solution: 4-Chlorophenol is acidic (pKa ~9.3).

-

Workup: Wash the organic layer extensively with 1M NaOH or saturated Na2CO3 . The phenol will deprotonate into the water-soluble phenoxide.

-

Alternative: If the product is acid-stable, wash with dilute HCl to remove unreacted pyridine starting materials, then basic wash for the phenol.

Optimized Experimental Protocol (SOP)

Standard Operating Procedure: Urea Coupling

-

Preparation:

-

Dry all glassware in an oven.

-

Purge reaction vessel with Nitrogen or Argon.

-

-

Dissolution:

-

Charge 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate (1.0 equiv) and the Target Amine (1.0 – 1.1 equiv) into the flask.

-

Add Anhydrous THF or DCM (0.1 – 0.2 M concentration). Note: Use DMF if solubility is an issue.

-

-

Activation:

-

Add DIPEA (Diisopropylethylamine) (1.2 – 1.5 equiv) dropwise at Room Temperature (RT).

-

Tip: If the target amine is a salt (e.g., hydrochloride), add an extra 1.0 equiv of DIPEA.

-

-

Reaction:

-

Stir at RT for 2–4 hours.

-

Checkpoint: Check LCMS. If SM remains >20%, heat to 45°C.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash 1: 1M NaOH (x3) – Critical for removing 4-chlorophenol.

-

Wash 2: Water (x1).

-

Wash 3: Brine (x1).

-

Dry over Na2SO4, filter, and concentrate.

-

FAQ: Expert Insights

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Alcohols are nucleophiles. They will react with the intermediate isocyanate to form a new carbamate (e.g., Ethyl carbamate), completely killing your yield. This is known as trans-carbamoylation.

Q: Why use the 4-chlorophenyl variant instead of the unsubstituted phenyl carbamate? A: The chlorine atom at the para-position is electron-withdrawing. This lowers the pKa of the phenol leaving group, making the carbamate more electrophilic. This allows the reaction to proceed at lower temperatures (often RT), which reduces thermal decomposition byproducts compared to the unsubstituted phenyl analog which often requires reflux.

Q: My target amine is a weak aniline. It's not reacting. A: For weak nucleophiles, the "isocyanate generation" step is faster than the "amine trapping" step.

-

Tactic: Pre-activate the carbamate with NaH (Sodium Hydride) in THF at 0°C to fully generate the isocyanate, then add the weak aniline. This forces the equilibrium forward.

Decision Tree: Troubleshooting Logic

Figure 2: Logic flow for diagnosing common reaction failures.

References

-

Thavonekham, B. (1997).[3][4] "A Practical Synthesis of Ureas from Phenyl Carbamates". Synthesis, 1997(10), 1189–1194. Link

- Foundational text on using phenyl carbamates as isocyanate surrog

-

Prachi, R., et al. (2023).[5] "Improved Synthesis of Unsymmetrical Ureas via Carbamates". SynOpen, 7, 555–558.[5] Link

- Recent optimization of reaction conditions (bases/solvents) for urea synthesis.

- Hutchby, M., et al. (2015). "Aspects of Urea Synthesis". Chemical Reviews, 115(16), 8735–8807.

Sources

- 1. Reactivity of N-pyridylcarbamates in basic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google Patents [patents.google.com]

- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Solving solubility issues of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate in water

Compound: 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Case ID: SOL-PYR-042 Status: Active Support

Executive Summary & Chemical Context

The Challenge: You are likely experiencing precipitation ("crashing out") upon dilution into aqueous media or observing inconsistent assay data. This compound presents a dual challenge: high lipophilicity (driven by the chlorophenyl and methoxy groups) and hydrolytic instability characteristic of phenyl carbamates.

Molecular Profile:

-

Hydrophobic Core: The 4-chlorophenyl moiety drives the LogP > 3.0, making the compound naturally resistant to aqueous solvation.

-

Ionization Potential: The pyridine nitrogen (N1) is a weak base (pKa ~ 6.5–7.0). While protonation improves solubility, it must be balanced against chemical stability.

-

Stability Alert: This molecule contains a phenyl carbamate linkage. In basic conditions (pH > 8), the 4-chlorophenol group acts as a good leaving group, leading to rapid hydrolysis into 4-methoxy-2-aminopyridine and 4-chlorophenol.

Troubleshooting Guide (Q&A)

Q1: "I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into PBS (pH 7.4). Why?"

Diagnosis: This is the "Solvent Shift" effect. DMSO solvates by disrupting water networks, but once the water fraction exceeds ~90%, the hydrophobic effect forces your lipophilic compound to aggregate.

The Fix: You cannot rely on simple binary dilution (DMSO

-

Immediate Action: Use an intermediate dilution step with a surfactant or cosolvent bridge.

-

Recommended System: DMSO Stock

PEG400

Q2: "Can I use acid to dissolve it? The pyridine ring should be basic."

Diagnosis: Yes, the pyridine nitrogen can be protonated to form a salt, which drastically increases solubility. The Risk: While acidic pH (4.0–6.0) improves solubility, extremely low pH (< 2.0) or high pH (> 8.0) accelerates carbamate hydrolysis. The Fix: Target a pH of 5.0–6.0 using a Citrate or Acetate buffer. This is the "Goldilocks Zone" where the pyridine is partially protonated (aiding solubility) but the carbamate linkage remains kinetically stable.

Q3: "My assay results drift over time. Is the compound degrading?"

Diagnosis: Likely yes. Phenyl carbamates are often used as "activated esters" in organic synthesis because they react with nucleophiles. In a biological assay, water (at pH > 7) or biological nucleophiles (cysteines, lysines) can attack the carbonyl. The Fix:

-

Measure Stability: Run a time-course LC-MS study in your assay buffer.

-

Switch Formulation: Encapsulate the compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity shields the carbamate bond from hydrolytic attack while the hydrophilic exterior ensures water solubility.

Recommended Protocols

Protocol A: The "Assay-Ready" Cosolvent System

Best for: High-throughput screening (HTS) and short-term cellular assays.

| Component | Final Concentration | Function |

| DMSO | 1–2% | Primary solvent for stock solubilization. |

| Tween 80 | 0.1% | Surfactant to prevent micro-aggregation. |

| PEG 400 | 20–30% | Cosolvent to bridge lipophilicity gap. |

| Buffer | Balance | Maintain pH 6.0 (e.g., MES or Citrate). |

Step-by-Step:

-

Dissolve solid compound in 100% DMSO to create a 20 mM Stock .

-

Prepare a "Solvent Vehicle" : Mix PEG 400 (30 mL) + Tween 80 (0.1 mL) + Water (69.9 mL).

-

Add DMSO stock dropwise to the Solvent Vehicle while vortexing rapidly.

-

Result: A clear, stable micro-emulsion suitable for dosing.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: In vivo studies, long-term stability, and preventing hydrolysis.

Mechanism: The 4-chlorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin.

Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Avoid simple

Workflow:

-

Prepare a 40% (w/v) HP-β-CD solution in 100 mM Citrate Buffer (pH 5.5).

-

Add excess solid compound to this solution.

-

Equilibrate: Shake at 25°C for 24–48 hours.

-

Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solids.

-

Quantify: Measure concentration via UV/HPLC.

-

Benefit: This typically achieves 10–50x higher solubility than water alone and protects the carbamate bond.

Decision Logic & Stability Visualization

The following diagrams illustrate the decision process for solubilization and the chemical risks involved.

Diagram 1: Solubilization Strategy Decision Tree

Caption: Decision tree for selecting the optimal solubilization method based on pH tolerance and experimental duration.

Diagram 2: Degradation Pathway Warning

Caption: Mechanism of hydrolytic degradation in basic conditions. The carbamate cleaves to release 4-chlorophenol.

References

-

Carbamate Hydrolysis Mechanisms: Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2.

-

Solubility Enhancement via Cosolvents: Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents.[4][5] Techniques of Solubilization of Drugs.[4][6][7][8]

-

Cyclodextrin Complexation for Phenyl-Carbamates: Pesticide inclusion by β-Cyclodextrin (Chlorpropham study).

-

General Solubility Strategies for Lipophilic Compounds: Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubilization and preformulation of carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Recrystallization of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

The following technical guide is structured as a Tier-3 Support Resource for the purification of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate . This document synthesizes specific chemical behaviors of aryl-pyridyl carbamates with advanced process engineering principles.

Core Chemical Profile & Solubility Logic

Before initiating any protocol, you must understand the intermolecular forces at play. This compound features three distinct moieties that dictate its solubility:

-

4-Chlorophenyl Group: Lipophilic, pi-stacking promoter. Drives solubility in non-polar solvents (Toluene, DCM).

-

Carbamate Linker (-NH-COO-): Hydrogen bond donor and acceptor. Requires polar solvents (Alcohols, Esters) to disrupt crystal lattice energy during dissolution.

-

4-Methoxypyridin-2-yl Moiety: A basic heterocycle. It introduces pH-sensitivity and potential for salt formation.

Implication: A single-solvent system is often insufficient. You likely need a binary solvent system (Solvent/Anti-solvent) to balance the lipophilic and polar domains.

Recommended Solvent Systems

| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Mechanistic Rationale |

| Primary (Standard) | Ethanol (Abs.) | Water | 1:0.5 to 1:2 | Ethanol solvates the carbamate via H-bonding; water exploits the hydrophobicity of the chlorophenyl group to force precipitation. |

| Secondary (High Purity) | Ethyl Acetate | n-Heptane | 1:3 | Excellent for removing polar impurities (oxidized pyridines). Heptane induces slow, controlled crystal growth. |

| Tertiary (Stubborn Impurities) | Toluene | None | N/A | High-temperature dissolution (110°C) allows for removal of symmetrical urea byproducts which are often insoluble in boiling toluene. |

Standard Operating Procedure (SOP)

Note: This protocol assumes a starting purity of >85%. If lower, perform a silica plug filtration first.

Phase 1: Dissolution

-

Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Ethanol (5 mL per gram of solid).

-

Heat to reflux (approx. 78°C).

-

Critical Check: Does the solid dissolve completely?

-

Yes: Proceed to Phase 2.

-

No: Add Ethanol in 1 mL increments until dissolved.

-

Insoluble particulates remain: These are likely inorganic salts or urea byproducts. Perform a hot filtration immediately through a pre-warmed glass frit.

-

Phase 2: Crystallization[1]

-

Remove heat and allow the solution to cool to roughly 50°C.

-

Seeding (Optional but Recommended): Add a micro-spatula tip of pure crystal seed to prevent super-saturation.

-

Add Water (Anti-solvent) dropwise with vigorous stirring until a faint, persistent turbidity appears.

-

Add 1-2 drops of Ethanol to clear the solution back to transparency.

-

Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.

-

Transfer to a 4°C environment (fridge) for 12 hours to maximize yield.

Phase 3: Isolation

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:3 ratio). Do not use pure ethanol, or you will redissolve the product.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My product is "oiling out" instead of crystallizing. What is happening?

The Science: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This is common in carbamates due to their flexible linkers and lower melting points. The Fix:

-

Reheat the mixture until it is a clear solution again.

-

Add more Solvent A (Ethanol) to shift the composition away from the "Oiling Out" zone.

-

Seed immediately at a higher temperature (e.g., 45°C) to provide a template for the ordered lattice, bypassing the amorphous oil phase.

-

Slow down cooling: Wrap the flask in aluminum foil or a towel to reduce the cooling rate.

Q2: The crystals are yellow/brown, but the compound should be white.